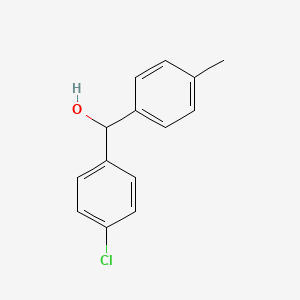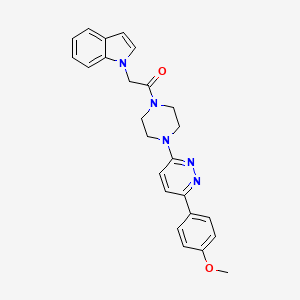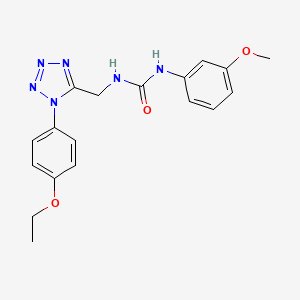
1-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-3-(3-methoxyphenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-3-(3-methoxyphenyl)urea is a useful research compound. Its molecular formula is C18H20N6O3 and its molecular weight is 368.397. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemical Synthesis and Reactivity
- The study by Peet (1987) focused on the chemical reactions involving isocyanatobenzoyl chloride and carbomethoxyphenyl isocyanate with 5-aminotetrazole, leading to the synthesis of compounds related to the chemical structure , illustrating its utility in creating heterocyclic compounds with potential biological activity Peet, 1987.
Molecular Structures and Properties
- A study by Kang et al. (2015) on the crystal structure of metobromuron, a phenylurea herbicide, highlights the structural analysis of compounds related to urea derivatives, showing the importance of such studies in understanding the physical and chemical properties of these molecules Kang et al., 2015.
Biological Applications and Enzyme Inhibition
- Research by Sujayev et al. (2016) on the synthesis of tetrahydropyrimidine-5-carboxylates and their metal chelating effects and inhibition profiles against acetylcholinesterase and carbonic anhydrase enzymes illustrates the biological significance of urea derivatives in enzyme inhibition and potential therapeutic applications Sujayev et al., 2016.
Anticancer and Antimicrobial Activity
- Mustafa et al. (2014) explored the synthesis, enzyme inhibition, and anticancer investigations of unsymmetrical 1,3-disubstituted ureas, indicating the relevance of urea derivatives in developing potential anticancer agents Mustafa et al., 2014.
Nonlinear Optical Properties
- Shettigar et al. (2006) investigated the nonlinear optical parameters of bis-chalcone derivatives doped in polymer, revealing the potential of urea derivatives in the field of material science, particularly in the development of optical limiting materials Shettigar et al., 2006.
Properties
IUPAC Name |
1-[[1-(4-ethoxyphenyl)tetrazol-5-yl]methyl]-3-(3-methoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N6O3/c1-3-27-15-9-7-14(8-10-15)24-17(21-22-23-24)12-19-18(25)20-13-5-4-6-16(11-13)26-2/h4-11H,3,12H2,1-2H3,(H2,19,20,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSOLDZPGRKBBGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)NC3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
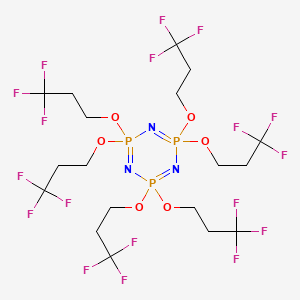

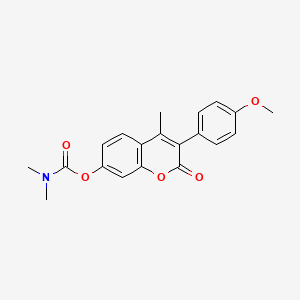
![Ethyl 6-acetyl-2-(4-benzylbenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2550300.png)
![N1-((3-(benzo[d][1,3]dioxole-5-carbonyl)oxazolidin-2-yl)methyl)-N2-(pyridin-2-ylmethyl)oxalamide](/img/structure/B2550302.png)
![2-Amino-2-(3-pentyl-1-bicyclo[1.1.1]pentanyl)acetic acid](/img/structure/B2550303.png)
![N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)-2-phenoxyacetamide](/img/structure/B2550306.png)

![2,4,6-Triphenyl-1-[12-(2,4,6-triphenylpyridin-1-ium-1-yl)dodecyl]pyridin-1-ium bis(tetrafluoroboranuide)](/img/structure/B2550308.png)

